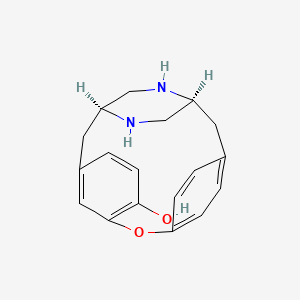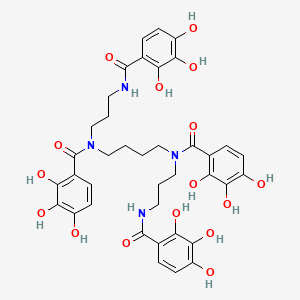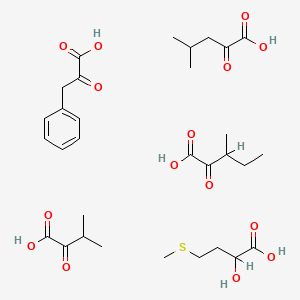![molecular formula C15H16N2O5S B1211304 2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester](/img/structure/B1211304.png)
2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester is a monocarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Luminescent Properties
2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester, as part of the pyridylthiazole family, exhibits notable absorption, fluorescence, and fluorescence excitation spectra in aqueous solutions. These compounds are particularly interesting for their high fluorescence quantum yields, large Stokes shift values, and potential applications in metal sensing and laser dyes. The stability of the conformers, either cisoid or transoid, depends on their protonation state (Grummt et al., 2007).
Synthesis of Heterocyclic Compounds
This chemical has been utilized in the synthesis of various heterocyclic compounds. For example, it can be involved in the formation of substituted pyridine derivatives, offering a pathway to explore new synthetic routes in organic chemistry (Prostakov et al., 1970). Additionally, its application in the condensation with salicylaldehydes leads to the creation of quinoline derivatives, which can have implications in the study of thyroid function (Ukrainets et al., 1997).
Catalysis and Synthesis of Piperidine Derivatives
The compound serves as a valuable building block in the synthesis of new polyfunctionalized piperidine derivatives, particularly through copper-catalyzed reactions. This regioselective introduction of functional groups into pyridine derivatives is crucial for developing unconventional substitution patterns in piperidine synthesis (Crotti et al., 2011).
Synthesis of Antimicrobial Agents
Research has explored its use in the synthesis of Schiff base esters, demonstrating potential antimicrobial and chemotherapeutic properties. These compounds, particularly those with shorter and medium-chain fatty acids, have shown efficacy against various bacterial, fungal strains, and tumor cell lines (Mohini et al., 2013).
Eigenschaften
Produktname |
2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester |
|---|---|
Molekularformel |
C15H16N2O5S |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
methyl 2-[4-(pyridin-4-ylmethylsulfamoyl)phenoxy]acetate |
InChI |
InChI=1S/C15H16N2O5S/c1-21-15(18)11-22-13-2-4-14(5-3-13)23(19,20)17-10-12-6-8-16-9-7-12/h2-9,17H,10-11H2,1H3 |
InChI-Schlüssel |
KWOPGQHDAHERLP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



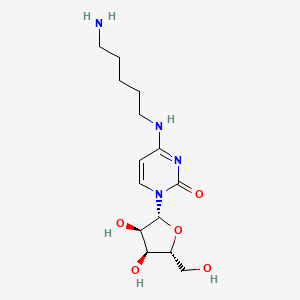
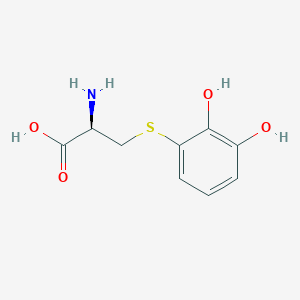
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-formamido-4-methylsulfanylbutanoate](/img/structure/B1211225.png)
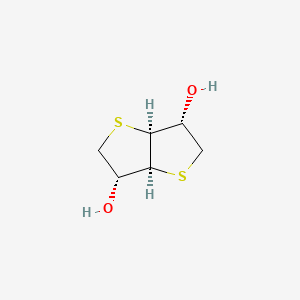
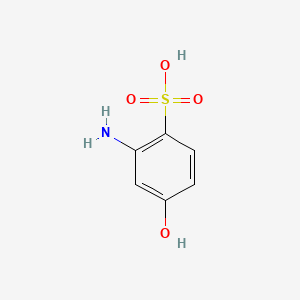
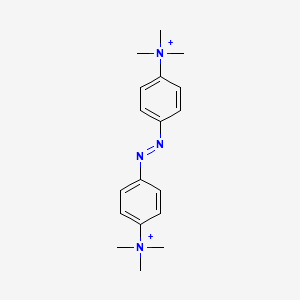
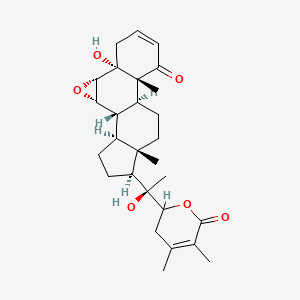
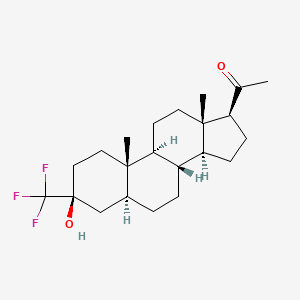
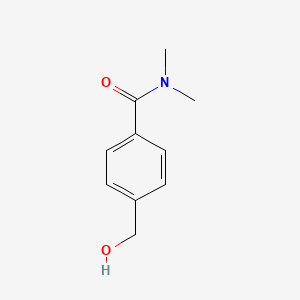
![3-[4-[4-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1211236.png)
![(2S,3S,4S,5R,6R)-6-[[(13S,16S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-N-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butyl]-3,4,5-trihydroxyoxane-2-carboxamide](/img/structure/B1211240.png)
